Isobutyryl L-Carnitine-d6 Chloride
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Overview
Description
Isobutyryl L-Carnitine-d6 Chloride is a labeled acylcarnitine compound. It is a derivative of L-carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. The compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyryl L-Carnitine-d6 Chloride typically involves the acylation of L-carnitine with isobutyryl chloride in the presence of a deuterium source to incorporate the deuterium atoms. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction mixture is then purified using chromatographic techniques to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The production is carried out in compliance with regulatory standards to ensure safety and efficacy .
Chemical Reactions Analysis
Types of Reactions
Isobutyryl L-Carnitine-d6 Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isobutyryl L-Carnitine-d6 Chloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used in mass spectrometry for the quantification of acylcarnitines in biological samples.
Biology: Helps in studying metabolic pathways involving fatty acid oxidation.
Medicine: Used in research related to metabolic disorders and mitochondrial function.
Industry: Employed in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
Isobutyryl L-Carnitine-d6 Chloride functions by facilitating the transport of fatty acids into the mitochondria for β-oxidation. The compound interacts with carnitine acyltransferases, which catalyze the transfer of acyl groups from coenzyme A to L-carnitine. This process is essential for the metabolism of fatty acids and energy production in cells .
Comparison with Similar Compounds
Similar Compounds
Butyrylcarnitine: Similar in structure but differs in the acyl group attached to the L-carnitine.
Glutarylcarnitine: Another acylcarnitine with a different acyl group.
Acetylcarnitine: Contains an acetyl group instead of an isobutyryl group.
Uniqueness
Isobutyryl L-Carnitine-d6 Chloride is unique due to its stable isotope labeling, which allows for precise tracking and quantification in biochemical assays. This feature makes it particularly valuable in research applications where accurate measurement of metabolic intermediates is crucial .
Properties
Molecular Formula |
C11H22ClNO4 |
---|---|
Molecular Weight |
273.78 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-[3,3,3-trideuterio-2-(trideuteriomethyl)propanoyl]oxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4.ClH/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5;/h8-9H,6-7H2,1-5H3;1H/t9-;/m1./s1/i1D3,2D3; |
InChI Key |
FWUACOYFRJEMMP-ZMUXDYEZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C)C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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